Ethanedione, bis[4-(trifluoromethyl)phenyl]-

Catalog No.
S1971279
CAS No.
73790-20-2
M.F
C16H8F6O2
M. Wt
346.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethanedione, bis[4-(trifluoromethyl)phenyl]-

CAS Number

73790-20-2

Product Name

Ethanedione, bis[4-(trifluoromethyl)phenyl]-

IUPAC Name

1,2-bis[4-(trifluoromethyl)phenyl]ethane-1,2-dione

Molecular Formula

C16H8F6O2

Molecular Weight

346.22 g/mol

InChI

InChI=1S/C16H8F6O2/c17-15(18,19)11-5-1-9(2-6-11)13(23)14(24)10-3-7-12(8-4-10)16(20,21)22/h1-8H

InChI Key

WHTKSZOXPDAVMH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C(=O)C2=CC=C(C=C2)C(F)(F)F)C(F)(F)F

Solvent-Controlled Synthesis

Synthesis and Application of Trifluoromethylpyridines

Development of Antanacathartic Drugs

Ethanedione, bis[4-(trifluoromethyl)phenyl]- is a chemical compound characterized by its unique structure, which consists of two 4-(trifluoromethyl)phenyl groups attached to a central ethanedione moiety. This compound has the chemical formula C15H10F6O2 and a molecular weight of 320.23 g/mol. The presence of trifluoromethyl groups enhances the compound's lipophilicity and biological activity, making it of interest in various fields, including pharmaceuticals and agrochemicals.

  • Interaction with other molecules: The trifluoromethyl groups and carbonyl groups could interact with specific functional groups in other molecules, potentially leading to applications in material science or catalysis [].
Typical for diketones. Key reactions include:

  • Condensation Reactions: It can participate in condensation reactions with amines or hydrazines to form more complex structures.
  • Nucleophilic Addition: The carbonyl groups in ethanedione can react with nucleophiles, leading to the formation of various derivatives.
  • Cyclization: The compound can also undergo cyclization reactions to yield cyclic compounds, which may exhibit different properties and activities.

The biological activity of ethanedione, bis[4-(trifluoromethyl)phenyl]- is largely attributed to the trifluoromethyl groups. These groups enhance the molecule's ability to interact with biological targets, making it a candidate for drug development. Research indicates that compounds containing trifluoromethyl groups often display increased potency and selectivity in biological assays due to their unique electronic properties .

Several methods have been developed for synthesizing ethanedione, bis[4-(trifluoromethyl)phenyl]-:

  • Direct Synthesis from Precursor Compounds: This involves the reaction of 4-(trifluoromethyl)benzaldehyde with acetylacetone under specific conditions, often involving catalysts like copper diacetate in acetic acid .
  • Grignard Reaction: Utilizing a Grignard reagent derived from 4-(trifluoromethyl)benzyl chloride can lead to the formation of the desired product through a series of steps involving nucleophilic addition and subsequent hydrolysis.
  • Cyclization Techniques: Employing cyclization strategies with other functionalized compounds can yield ethanedione derivatives with enhanced properties.

Ethanedione, bis[4-(trifluoromethyl)phenyl]- finds applications in various fields:

  • Pharmaceuticals: Its unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
  • Agrochemicals: The compound may serve as an intermediate in the synthesis of herbicides or pesticides due to its biological activity.
  • Material Science: The compound's properties might be exploited in developing advanced materials with specific thermal or electrical characteristics.

Studies on the interactions of ethanedione, bis[4-(trifluoromethyl)phenyl]- with biological systems have shown that fluorinated compounds often exhibit unique binding affinities and selectivities. Research has indicated that these interactions can lead to altered pharmacokinetics and dynamics compared to non-fluorinated analogs .

Ethanedione, bis[4-(trifluoromethyl)phenyl]- shares similarities with several other fluorinated compounds. Here are some notable comparisons:

Compound NameStructureUnique Features
Bis(4-(trifluoromethyl)phenyl)methanolC15H10F6OHydroxyl group adds potential for hydrogen bonding
Chlorobis[4-(trifluoromethyl)phenyl]phosphineC15H10ClF6PIncorporation of phosphorus introduces different reactivity
2,2'-bis(trifluoromethyl)-4,4'-diaminobiphenylC14H12F6N2Contains amino groups enhancing solubility and reactivity

Ethanedione, bis[4-(trifluoromethyl)phenyl]- is unique due to its diketone structure combined with two trifluoromethyl phenyl groups, which significantly influences its reactivity and biological activity compared to these similar compounds.

XLogP3

5.1

Wikipedia

CHEMBL242932

Dates

Modify: 2024-04-15

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